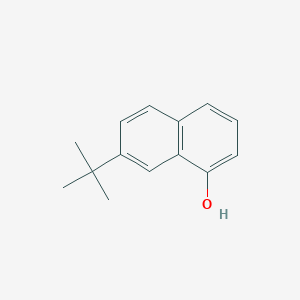
1-Naphthalenol, 7-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 7-(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H16O It is a derivative of naphthalene, where a hydroxyl group is attached to the first carbon of the naphthalene ring, and a tert-butyl group is attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenol, 7-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of naphthol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 1-Naphthalenol, 7-(1,1-dimethylethyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 7-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 1-naphthalenone, 7-(1,1-dimethylethyl)-.
Reduction: Formation of 1,2-dihydro-1-naphthalenol, 7-(1,1-dimethylethyl)-.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
1-Naphthalenol, 7-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 7-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol: Lacks the tert-butyl group, leading to different chemical and physical properties.
2-Naphthalenol, 7-(1,1-dimethylethyl)-: The hydroxyl group is attached to the second carbon, resulting in different reactivity.
1-Naphthalenol, 7-(1,1-dimethylpropyl)-: The substituent group is different, affecting the compound’s properties.
Uniqueness
1-Naphthalenol, 7-(1,1-dimethylethyl)- is unique due to the presence of both the hydroxyl and tert-butyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
169311-90-4 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
7-tert-butylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h4-9,15H,1-3H3 |
InChI Key |
IYYHQNWGPHANLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CC=C2O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















